molecular formula C15H17N5O2S2 B11982777 2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide CAS No. 303059-31-6

2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide

Cat. No.: B11982777
CAS No.: 303059-31-6
M. Wt: 363.5 g/mol
InChI Key: SVOMLRQIIGMKII-GIJQJNRQSA-N
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Description

2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with hydrazinecarbothioamide, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts such as hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with cell division and induce apoptosis in cancer cells. This is achieved through the modulation of gene expression and the disruption of cellular pathways critical for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Properties

CAS No.

303059-31-6

Molecular Formula

C15H17N5O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

[(E)-1-[3-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl]ethylideneamino]thiourea

InChI

InChI=1S/C15H17N5O2S2/c1-3-22-11-6-4-10(5-7-11)20-13(21)12(8-17-15(20)24)9(2)18-19-14(16)23/h4-8H,3H2,1-2H3,(H,17,24)(H3,16,19,23)/b18-9+

InChI Key

SVOMLRQIIGMKII-GIJQJNRQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=S)/C(=N/NC(=S)N)/C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=S)C(=NNC(=S)N)C

Origin of Product

United States

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